molecular formula C17H23NO4 B1405266 tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate CAS No. 1820675-44-2

tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate

Cat. No.: B1405266
CAS No.: 1820675-44-2
M. Wt: 305.4 g/mol
InChI Key: JCJWUFNTUBAWTN-UHFFFAOYSA-N
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Description

tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . It is a solid at room temperature and is commonly used in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butyl group and a carbobenzyloxy (Cbz) protecting group attached to a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester with a Cbz-protected amine. The reaction typically uses dichloromethane as a solvent and Dess-Martin periodinane as an oxidizing agent . The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like Dess-Martin periodinane.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Cbz protecting group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate involves its role as a protecting group in organic synthesis. The Cbz group protects amines from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate is unique due to the combination of the tert-butyl and Cbz protecting groups, which provide both steric hindrance and protection for amines. This makes it particularly useful in multi-step organic synthesis where selective protection and deprotection are required.

Properties

IUPAC Name

1-O-benzyl 3-O-tert-butyl pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)14-9-10-18(11-14)16(20)21-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJWUFNTUBAWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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